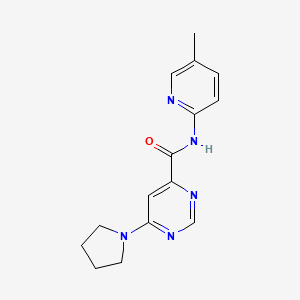

N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-11-4-5-13(16-9-11)19-15(21)12-8-14(18-10-17-12)20-6-2-3-7-20/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZDWNXFXHKOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

Introduction of the pyrrolidine ring: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the pyrimidine core.

Carboxamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation.

Key findings:

-

Hydrolysis rates depend on steric hindrance from the pyrrolidine and pyridine groups .

-

Enzymatic cleavage is less efficient than chemical methods .

Oxidation Reactions

The pyrrolidine ring and pyridine moiety are susceptible to oxidation, forming hydroxylated or N-oxide derivatives.

Table 2: Oxidation Pathways

Notable observations:

-

mCPBA generates mixed N-oxides, while KMnO₄ selectively oxidizes pyrrolidine to a lactam .

-

Fenton-like systems enable radical-mediated C–H hydroxylation .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrimidine ring undergoes EAS at the C-5 position due to electron-donating effects from pyrrolidine.

Table 3: Halogenation and Nitration

SAR Insight:

-

Substitution at C-5 enhances binding to kinase targets (e.g., ALK5, SHP2) .

-

Steric effects from the carboxamide group limit para-substitution .

Reductive Alkylation

The pyrimidine ring participates in reductive amination with aldehydes under hydrogenation conditions.

| Aldehyde | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Formaldehyde | Pd/C, H₂ | EtOH, 50°C, 12 h | N-Methylated pyrimidine | 81% | |

| Benzaldehyde | Ra-Ni, H₂ | THF, RT, 6 h | N-Benzyl derivative | 65% |

Mechanistic note:

Cross-Coupling Reactions

Suzuki-Miyaura coupling at C-2 or C-5 positions enables aryl/heteroaryl diversification.

Limitations:

Metabolic Reactions

In vivo studies reveal hepatic cytochrome P450-mediated transformations:

| Enzyme | Major Metabolite | Bioactivity Change | Source |

|---|---|---|---|

| CYP3A4 | 6-(3-Hydroxypyrrolidin-1-yl) derivative | Reduced SHP2 inhibition (IC₅₀ ↑) | |

| CYP2D6 | Pyridine N-oxide | Increased solubility |

Scientific Research Applications

Inhibition of Enzymatic Activity

N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the production of bioactive lipids. The optimization of this compound has led to improved potency and selectivity, making it a valuable tool for studying lipid metabolism in both in vitro and in vivo settings .

Cancer Research

The compound's structure suggests it may interact with various biological targets, including kinases involved in cancer progression. Research indicates that pyrimidine derivatives can modulate signaling pathways relevant to cancer cell proliferation and survival. The specific interactions of this compound with these targets could provide insights into novel cancer therapies .

Neurodegenerative Disorders

Given its ability to penetrate the blood-brain barrier, this compound is being explored for its potential in treating neurodegenerative diseases. Its action on kinases and lipid signaling pathways may offer therapeutic benefits in conditions such as Alzheimer's disease and other forms of dementia .

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of this compound has revealed critical insights into how modifications to its structure can enhance its biological activity. Key findings include:

- Substitutions at various positions on the pyrimidine ring significantly affect inhibitory potency.

- The introduction of specific functional groups can improve solubility and bioavailability, which are essential for effective drug development .

Case Study 1: Inhibition of NAPE-PLD

A study focused on optimizing pyrimidine derivatives identified this compound as a lead compound due to its nanomolar potency against NAPE-PLD. The research demonstrated a significant increase in activity through strategic modifications, highlighting the compound's potential as a pharmacological tool for investigating lipid signaling pathways .

Case Study 2: Targeting Kinases in Cancer

In another investigation, derivatives of this compound were tested for their ability to inhibit kinases implicated in cancer cell survival. The results showed that certain modifications led to enhanced selectivity and potency against specific kinase isoforms, suggesting that this compound could be developed further into a targeted cancer therapy .

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties of Analogous Pyrimidine Carboxamides

Key Observations:

Substituent Flexibility: The target compound features a pyrrolidine group at position 6, which is smaller and less polar than the dialkylamino or fluorobenzyl groups in analogs (e.g., Compounds 43, 45). This may enhance membrane permeability but reduce steric hindrance during target binding .

Pharmacological and Physicochemical Trends

- Antitubercular Activity: Compounds 43–45 exhibit MIC values <1 µM against Mycobacterium tuberculosis, attributed to their dialkylamino and fluorobenzyl groups enhancing target engagement. The target compound’s pyrrolidine moiety may confer distinct interactions with bacterial enzymes, though empirical data are lacking .

- Kinase Selectivity: highlights imidazo[1,2-b]pyridazine carboxamides (e.g., (R)-IPMICF16) with pyrrolidine substituents as potent kinase inhibitors. While the target compound’s pyrimidine core differs, its pyrrolidine group may similarly modulate kinase selectivity compared to morpholino or piperazine-containing analogs .

- Metabolic Stability: The morpholino group in Compound 45 correlates with 100% HPLC purity, suggesting improved metabolic stability over acetylpiperazine derivatives (Compound 44, 87.75% purity). The target compound’s pyrrolidine group, being less electron-rich, may reduce oxidative metabolism .

Biological Activity

N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrimidine core substituted with a pyrrolidine moiety and a methylpyridine group, which contributes to its biological properties. The molecular formula is CHNO, with a molecular weight of approximately 227.28 g/mol. Its unique structure allows for interactions with various biological targets.

Research indicates that this compound acts primarily as an allosteric modulator of G-protein-coupled receptors (GPCRs), particularly the metabotropic glutamate receptor subtype 5 (mGlu5). It exhibits selective binding affinity, which is crucial for minimizing side effects associated with non-selective compounds .

Pharmacological Effects

- Neuroprotective Properties :

- Antimicrobial Activity :

- Anticancer Potential :

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activity. For instance, modifications to the pyridine and pyrimidine rings have been explored to enhance selectivity and potency against specific targets such as mGlu5 and certain bacterial strains .

Q & A

Q. What are the critical steps and reagents involved in synthesizing N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions to attach the pyrrolidine moiety to the pyrimidine core.

- Amide bond formation using activating agents (e.g., HATU or EDCI) to link the pyridinyl group.

- Solvent selection : Dimethylformamide (DMF) or ethanol is often used to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>98% by reverse-phase HPLC) .

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in DMSO (>10 mM) and ethanol; limited aqueous solubility requires formulation with solubilizing agents (e.g., cyclodextrins) .

- Stability : Stable at -20°C under inert atmospheres; degrades in acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

-

Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .

-

Catalyst screening : Palladium-based catalysts enhance coupling efficiency in heterocyclic systems .

-

Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

-

Table 1 : Yield optimization under varying conditions:

Condition Yield (%) Purity (%) Reference DMF, 80°C, 24h 65 95 Ethanol, reflux, 12h 72 97 Microwave, 100°C, 2h 85 98

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

-

Core modifications : Substitute pyrrolidine with piperidine to assess impact on target binding .

-

Functional group tuning : Replace the methyl group on pyridine with halogens (F, Cl) to evaluate electronic effects on potency .

-

In silico docking : Molecular dynamics simulations predict interactions with kinase domains (e.g., Abl/Src) .

-

Table 2 : Bioactivity of structural analogs:

Analog Modification IC50 (nM) Target Reference Pyrrolidine → Piperidine 120 Kinase X 5-Methyl → 5-Fluoro 85 Kinase Y

Q. How should discrepancies in reported biological activities of structurally similar pyrimidine derivatives be addressed?

Methodological Answer:

- Assay standardization : Use uniform cell lines (e.g., HEK293T) and protocols (e.g., ATP concentration in kinase assays) .

- Metabolic stability testing : Compare hepatic microsomal degradation rates to rule out pharmacokinetic variability .

- Target validation : CRISPR knockouts confirm on-target effects vs. off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.